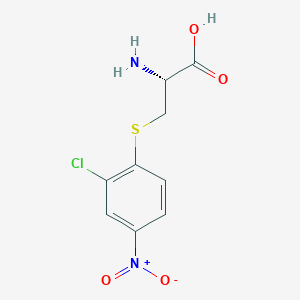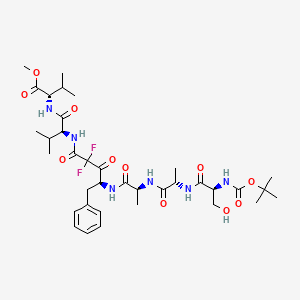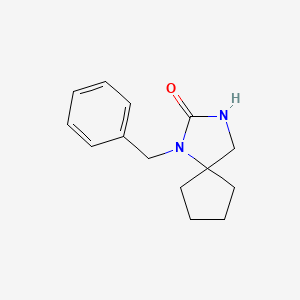
Scuteflorin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scuteflorin A is a naturally occurring dihydropyranocoumarin compound isolated from the plant Scutellaria lateriflora. It is known for its unique chemical structure and potential biological activities. The compound has garnered interest in the scientific community due to its potential therapeutic applications and its role in various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of Scuteflorin A has been achieved using organocatalytic asymmetric epoxidation. The key step involves the use of a chiral iminium salt to effect the epoxidation of xanthyletin, resulting in a high enantiomeric excess (>99% ee) and an overall yield of 14% . The reaction conditions typically involve mild temperatures and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications. The use of chiral catalysts and optimized reaction conditions would be crucial for maintaining the efficiency and yield of the compound on a larger scale.
化学反応の分析
Types of Reactions
Scuteflorin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry: It serves as a model compound for studying asymmetric synthesis and catalysis.
Biology: The compound has shown potential in modulating biological pathways and has been studied for its effects on cellular processes.
Medicine: Scuteflorin A is being investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Its unique chemical structure makes it a candidate for the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of Scuteflorin A involves its interaction with specific molecular targets and pathways. It is believed to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but the compound’s ability to influence key biochemical processes makes it a promising candidate for therapeutic development .
類似化合物との比較
Scuteflorin A can be compared with other dihydropyranocoumarins, such as Scuteflorin B. While both compounds share a similar core structure, this compound is unique in its specific functional groups and stereochemistry.
List of Similar Compounds
- Scuteflorin B
- Xanthyletin
- Other dihydropyranocoumarins
This compound stands out due to its high enantiomeric purity and the specific synthetic routes used to obtain it, making it a valuable compound for further research and development.
特性
CAS番号 |
1151786-06-9 |
|---|---|
分子式 |
C19H18O6 |
分子量 |
342.3 g/mol |
IUPAC名 |
[(3R)-2,2-dimethyl-4,8-dioxo-3H-pyrano[3,2-g]chromen-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C19H18O6/c1-10(2)7-16(21)24-18-17(22)12-8-11-5-6-15(20)23-13(11)9-14(12)25-19(18,3)4/h5-9,18H,1-4H3/t18-/m0/s1 |
InChIキー |
FTSNOUCXBBPRJQ-SFHVURJKSA-N |
異性体SMILES |
CC(=CC(=O)O[C@H]1C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C |
正規SMILES |
CC(=CC(=O)OC1C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


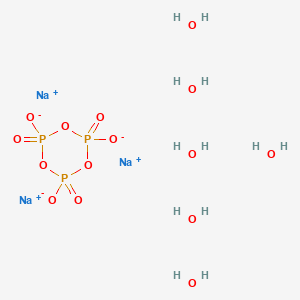
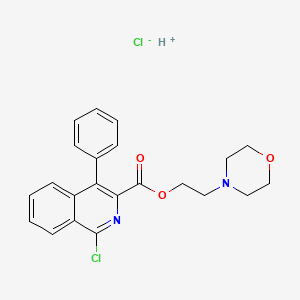
![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)
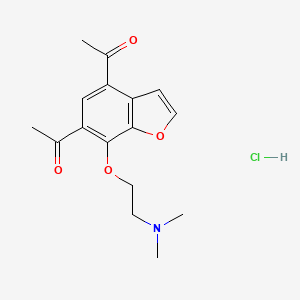
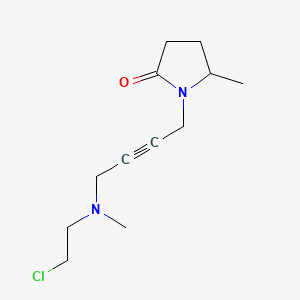
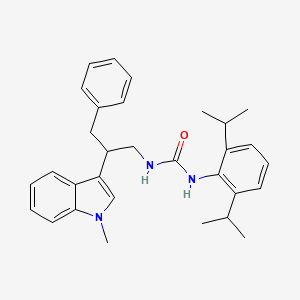


![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
